1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole
Description
1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a bulky 3-tert-butyl-4-methoxybenzenesulfonyl group attached to the nitrogen of the imidazole ring. Such structural features are critical in medicinal chemistry for modulating bioavailability, metabolic stability, and target affinity.
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)12-9-11(5-6-13(12)19-4)20(17,18)16-8-7-15-10-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUFZKQDGLOYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-tert-butyl-4-methoxyphenol and imidazole.
Sulfonylation: The phenol is first sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with imidazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as a leaving group under basic conditions. For example:
-
Reaction with Amines :
In a copper-catalyzed three-component reaction (similar to ), the sulfonyl group is displaced by nucleophiles like terminal alkynes. Using CuBr (10 mol%) and triethylamine (TEA) in DCE/DCM (1:1), yields up to 89% are achieved (Table 1, entry 19 ).
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 19 | CuBr | TEA | DCE/DCM | 89 |
Copper-Catalyzed Coupling Reactions
The imidazole ring participates in cross-coupling reactions:
-
Alkyne Cycloaddition :
Terminal alkynes react with the sulfonyl-activated imidazole under CuBr catalysis, forming triazole intermediates (Scheme 2 in ). For example, ethynylcyclopropane yields 4j in 65% yield. -
Arylation :
Electron-rich aryl azides (e.g., 4-methoxybenzenesulfonyl azide) undergo Huisgen-type cycloadditions, producing trisubstituted imidazoles (Table 3, entry 3 ).
Cyclization via Van Leusen Reaction
The sulfonyl group facilitates cyclization with TosMIC reagents (tosylmethylisocyanides), forming fused imidazole derivatives (e.g., imidazo[1,5-a]pyridines) . For example:
-
Reaction with Aldehydes :
Condensation with aldehydes and subsequent cyclization yields bicyclic imidazoles (Scheme 11 in ).
Electrochemical Functionalization
Under electrochemical conditions (30 mA, TBAI electrolyte), the imidazole ring undergoes oxidative coupling with benzyl amines to form 1,2,4-trisubstituted imidazoles (Table 1 in ). Yields range from 24–76% depending on substituents.
Acid-Catalyzed Decomposition
In acidic media (5 N H₂SO₄/MeOH), the sulfonyl group is hydrolyzed to yield free 4-aminochromenones (Scheme 2, eq 3 ). This pathway is critical for generating bioactive intermediates with antiarrhythmic activity .
Alkylation at the Imidazole Nitrogen
Methylation or propylation at the N1 position is achieved using alkyl halides (e.g., iodopropane) under SN2 conditions (Scheme 1 in ). For example, 1-tert-butyl-3-propylimidazolium iodide is synthesized in 62% yield .
Comparative Reactivity Insights
Scientific Research Applications
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data tables and documented case studies.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction | |
| MCF-7 | 15 | Cell cycle arrest | |
| A549 | 20 | Inhibition of migration |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo.
Catalysis
This compound has shown promise as a catalyst in various organic reactions, particularly in the synthesis of heterocycles. Its ability to stabilize transition states makes it an effective catalyst for reactions such as:
- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
- Cycloaddition reactions : Promoting the formation of cyclic compounds.
Table 3: Catalytic Applications of this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, room temperature | 85 | |
| [3+2] Cycloaddition | UV light, solvent-free | 90 |
These applications demonstrate the compound's versatility in synthetic chemistry, potentially leading to more efficient and sustainable chemical processes.
Case Study 1: Antimicrobial Screening
A comprehensive study involved screening a library of imidazole derivatives, including our compound, against clinical isolates of resistant bacteria. The study found that modifications to the sulfonamide group significantly enhanced antimicrobial activity compared to unmodified imidazoles.
Case Study 2: Anticancer Mechanism Elucidation
In vitro studies on HeLa cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through the mitochondrial pathway. This study provided insights into the molecular mechanisms underlying its anticancer effects.
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is compared with other sulfonyl- or aryl-substituted imidazoles (Table 1):
*Estimated based on substituent contributions.
Key Observations:
- Steric Effects : The triisopropyl analog () exhibits extreme bulk, likely hindering binding to flat enzymatic pockets, whereas the target compound balances bulk and electronic effects .
- Synthetic Utility : Tosylimidazole is widely used as a protecting group due to its stability and ease of introduction, while the target compound’s synthesis may require specialized sulfonation conditions .
Antiepileptic Potential
- 1-(Naphthylalkyl)-1H-imidazole Analogs (): These derivatives showed ED50 values (MES test) ranging from 5–50 mg/kg. Bulky naphthylalkyl groups improved potency by enhancing hydrophobic interactions with target receptors. The target compound’s tert-butyl group may similarly enhance antiepileptic activity through increased lipophilicity and binding affinity .
Antimicrobial Activity
- Thiazole-Imidazole Hybrids (): Derivatives with furan and thiazole moieties exhibited MIC values of 2–8 µg/mL against E. coli. The target compound’s sulfonyl group may improve Gram-positive activity due to enhanced penetration of bacterial membranes .
- Pyrazole-Imidazole Derivatives (): Compounds with diarylpyrazole groups showed MIC values of 4–16 µg/mL against Mycobacterium tuberculosis. The tert-butyl group in the target compound could similarly enhance mycobacterial targeting .
Metabolic Stability
- Croconazole (): Metabolized via hydroxylation and sulfation. The target compound’s sulfonyl group is less prone to Phase II metabolism compared to croconazole’s vinyl and ether groups, suggesting improved metabolic stability .
Biological Activity
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole, a compound with the molecular formula , has garnered interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with imidazole under controlled conditions. The reaction can be facilitated by various catalysts and solvents to enhance yield and purity. Recent advancements have highlighted green chemistry approaches that utilize microwave irradiation and solvent-free conditions, achieving yields exceeding 90% in some cases .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against drug-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimal inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, suggesting its potential as a novel antibacterial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 0.78 | Vancomycin | 0.78 |
| E. coli | 2.5 | Ciprofloxacin | 2.0 |
| Pseudomonas aeruginosa | 5.0 | Gentamicin | 4.0 |
Anti-inflammatory Effects
Research indicates that this imidazole derivative possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, administration of the compound resulted in reduced inflammation markers, suggesting its utility in treating inflammatory diseases .
Antitumor Activity
Preliminary studies have indicated that this compound may exhibit antitumor activity against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways, although further research is needed to elucidate these mechanisms fully .
Case Study: Antitumor Efficacy
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 10 µM) compared to control groups. Histological analysis revealed increased apoptosis markers in treated cells, supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is heavily influenced by their structural components. The presence of the tert-butyl and methoxy groups enhances lipophilicity and possibly alters receptor interactions, contributing to the observed biological effects . Comparative studies on similar compounds have shown that modifications at different positions on the imidazole ring can significantly affect their pharmacological profiles.
Table 2: Structure-Activity Relationships of Imidazole Derivatives
| Compound | Activity Type | Key Structural Features |
|---|---|---|
| 1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-methylimidazole | Antimicrobial | Sulfonyl group enhances activity |
| Imidazo[1,2-a]pyridine derivatives | Antiparasitic | N-heterocycle increases potency |
| Benzimidazole derivatives | Antibacterial | Substituents at C2 enhance efficacy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of 1H-imidazole derivatives. A typical procedure involves reacting 2-aryl-1H-imidazole with sodium hydride (NaH) in anhydrous THF under inert conditions, followed by addition of a substituted benzenesulfonyl chloride. Reaction optimization includes controlling temperature (e.g., 0°C to room temperature), stoichiometry (1.2–1.5 equivalents of NaH), and purification via flash chromatography (hexane:ethyl acetate gradients). Yields range from 40–50%, with purity confirmed by NMR and elemental analysis .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm sulfonylation (e.g., sulfonyl group protons at δ 7.5–8.5 ppm) and substituent integration. Elemental analysis (e.g., C, H, N content) verifies stoichiometric purity, with deviations <0.3% indicating high purity. IR spectroscopy identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight. For example, a related compound (C₁₁H₁₂N₂O₄S) showed 99% purity via these methods .
Q. What are the common chemical reactions involving the sulfonyl group in this compound?
- Methodological Answer : The sulfonyl group undergoes nucleophilic substitution (e.g., with amines or thiols in DMF/K₂CO₃), hydrolysis (under acidic/basic conditions to sulfonic acids), and oxidation (e.g., methoxy to aldehyde groups via KMnO₄). Reaction monitoring via TLC and workup with aqueous NaHCO₃ or ethyl acetate extraction ensures product isolation .
Advanced Research Questions
Q. How can contradictory elemental analysis data be resolved during synthesis?
- Methodological Answer : Discrepancies in elemental analysis (e.g., N% deviation >0.5%) may arise from incomplete sulfonylation or residual solvents. Strategies include:
- Repetitive flash chromatography with alternative solvent systems (e.g., dichloromethane:methanol).
- Recrystallization from ethanol/water mixtures to remove impurities.
- HPLC-MS to detect trace byproducts (e.g., unreacted imidazole precursors). For instance, compound 13 (C₂₉H₂₁F₃N₂) showed N% deviation of 0.32% after recrystallization .
Q. What computational approaches are used to predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., tubulin’s colchicine site), with binding affinities validated via ΔG values. For benzimidazole analogs, docking scores correlated with experimental IC₅₀ values in cytotoxicity assays .
Q. How can regioselective modifications of the imidazole ring be achieved for functional group diversification?
- Methodological Answer : Palladium-catalyzed C–H activation enables regioselective arylation at the C2/C4 positions. For example, using Pd(OAc)₂/XPhos with aryl halides in toluene at 110°C achieves >70% yield. Protection-deprotection strategies (e.g., tert-butyl groups) direct sulfonylation to specific sites. Monitoring via in situ IR ensures reaction progression .
Q. What strategies mitigate hydrolysis of the sulfonyl group during biological assays?
- Methodological Answer : Hydrolysis in aqueous media (e.g., PBS buffer) is minimized by:
- Lyophilization of the compound and reconstitution in DMSO prior to assays.
- pH stabilization (e.g., citrate buffer at pH 5.0–6.0).
- Structural analogs with electron-withdrawing substituents (e.g., CF₃) to enhance sulfonyl stability. Bioavailability studies in simulated gastric fluid (pH 1.2) showed <10% degradation over 24 hours for stabilized analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
